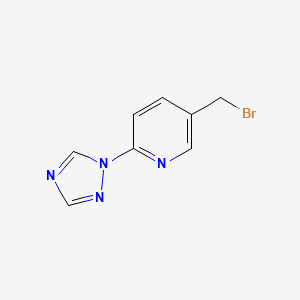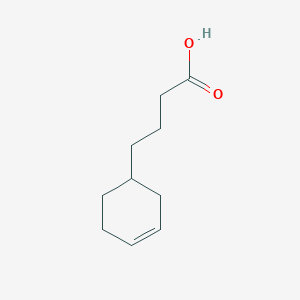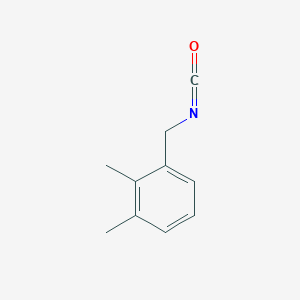
1-(Isocyanatomethyl)-2,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isocyanatomethyl)-2,3-dimethylbenzene is an organic compound belonging to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions. This compound is used in various industrial applications, particularly in the production of polyurethanes and other polymers due to its reactive isocyanate group.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-2,3-dimethylbenzene can be synthesized through the reaction of 2,3-dimethylbenzylamine with phosgene. The reaction typically occurs in an inert solvent such as toluene, under controlled temperature conditions to prevent decomposition of the isocyanate group. The reaction can be represented as follows: [ \text{2,3-dimethylbenzylamine} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of phosgene, a highly toxic and reactive gas, and the use of advanced safety measures to protect workers and the environment.
化学反应分析
Types of Reactions: 1-(Isocyanatomethyl)-2,3-dimethylbenzene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, where the methyl groups can direct incoming electrophiles to the ortho and para positions relative to the isocyanate group.
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Electrophiles: Such as halogens and nitro groups, can be introduced to the benzene ring under controlled conditions using catalysts like aluminum chloride.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Substituted Benzene Derivatives: Formed from electrophilic substitution reactions.
科学研究应用
1-(Isocyanatomethyl)-2,3-dimethylbenzene has several applications in scientific research:
Polymer Chemistry: Used as a building block in the synthesis of polyurethanes, which are utilized in coatings, adhesives, and foams.
Material Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its reactivity and ability to form stable polymers.
作用机制
The mechanism of action of 1-(Isocyanatomethyl)-2,3-dimethylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of urethane and urea linkages. These reactions are crucial in the formation of polyurethanes and other polymers, where the isocyanate group acts as a cross-linking agent, enhancing the mechanical strength and stability of the resulting materials.
相似化合物的比较
1,3-Bis(isocyanatomethyl)benzene: Similar in structure but with two isocyanate groups, leading to higher reactivity and cross-linking density.
2,4-Diisocyanatotoluene: Contains two isocyanate groups on a toluene ring, widely used in the production of flexible foams.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of coatings and elastomers.
Uniqueness: 1-(Isocyanatomethyl)-2,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the properties of the polymers formed from it. The presence of two methyl groups provides steric hindrance, affecting the orientation and rate of electrophilic substitution reactions.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
1-(isocyanatomethyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C10H11NO/c1-8-4-3-5-10(9(8)2)6-11-7-12/h3-5H,6H2,1-2H3 |
InChI 键 |
WCQIYYUNZQWLQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CN=C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


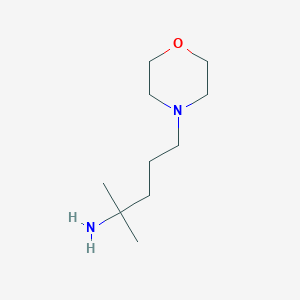
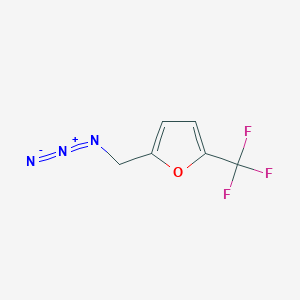
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
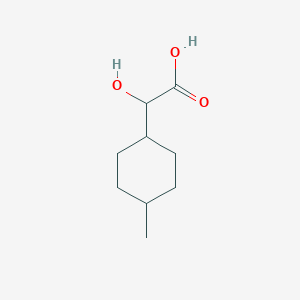
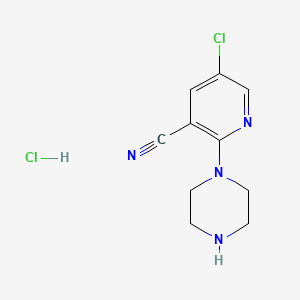

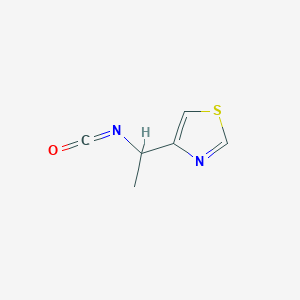
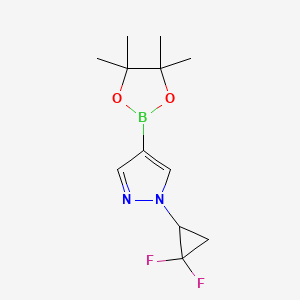
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)

